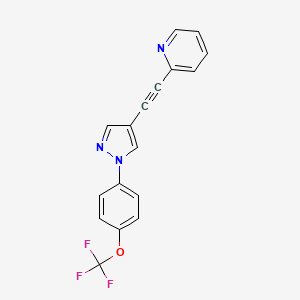
2-((1-(4-(Trifluoromethoxy)phenyl)-1H-pyrazol-4-yl)ethynyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((1-(4-(Trifluoromethoxy)phenyl)-1H-pyrazol-4-yl)ethynyl)pyridine is a chemical compound known for its unique structure and properties It features a trifluoromethoxy group attached to a phenyl ring, which is further connected to a pyrazole ring and an ethynyl group linked to a pyridine ring
Métodos De Preparación
The synthesis of 2-((1-(4-(Trifluoromethoxy)phenyl)-1H-pyrazol-4-yl)ethynyl)pyridine involves several steps. One common method includes the reaction of 4-(trifluoromethoxy)aniline with 1,4-di(2′-thienyl)-1,4-butadione in the presence of p-toluenesulfonic acid under reflux conditions. The resulting product is then subjected to column chromatography for purification . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Análisis De Reacciones Químicas
2-((1-(4-(Trifluoromethoxy)phenyl)-1H-pyrazol-4-yl)ethynyl)pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-((1-(4-(Trifluoromethoxy)phenyl)-1H-pyrazol-4-yl)ethynyl)pyridine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and compounds.
Biology: This compound has been studied for its potential biological activities, including its role as a modulator of specific biological pathways.
Mecanismo De Acción
The mechanism of action of 2-((1-(4-(Trifluoromethoxy)phenyl)-1H-pyrazol-4-yl)ethynyl)pyridine involves its interaction with specific molecular targets. For instance, it acts as a selective allosteric antagonist of the metabotropic glutamate receptor subtype mGluR5. This interaction modulates the receptor’s activity, leading to various downstream effects, including changes in neuroplasticity and signaling pathways . The compound’s high affinity and selectivity for mGluR5 make it a valuable tool in studying this receptor’s role in different physiological and pathological processes.
Comparación Con Compuestos Similares
Similar compounds to 2-((1-(4-(Trifluoromethoxy)phenyl)-1H-pyrazol-4-yl)ethynyl)pyridine include:
2-Chloro-4-((2,5-dimethyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-4-yl)ethynyl)pyridine: Another compound with a similar structure but different substituents, used in similar research applications.
4-(Trifluoromethoxy)phenyl-containing polymers: These polymers incorporate the trifluoromethoxy group and are used in various industrial applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a versatile compound in scientific research.
Propiedades
Fórmula molecular |
C17H10F3N3O |
|---|---|
Peso molecular |
329.28 g/mol |
Nombre IUPAC |
2-[2-[1-[4-(trifluoromethoxy)phenyl]pyrazol-4-yl]ethynyl]pyridine |
InChI |
InChI=1S/C17H10F3N3O/c18-17(19,20)24-16-8-6-15(7-9-16)23-12-13(11-22-23)4-5-14-3-1-2-10-21-14/h1-3,6-12H |
Clave InChI |
LUOLNLBOSYQHOT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)C#CC2=CN(N=C2)C3=CC=C(C=C3)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



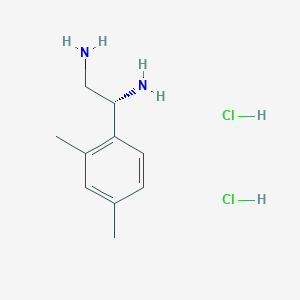
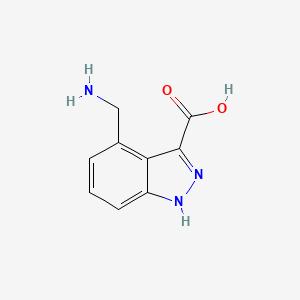
![1,1a,6,6a-Tetrahydro-1,6-methanocyclopropa[a]inden-2-amine](/img/structure/B13033307.png)
![(Z)-2-Hydrazono-4-nitro-2,3-dihydrobenzo[d]thiazole](/img/structure/B13033310.png)
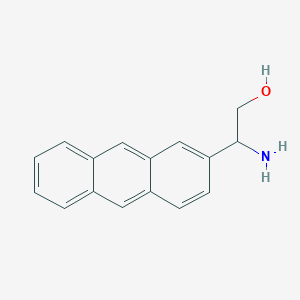
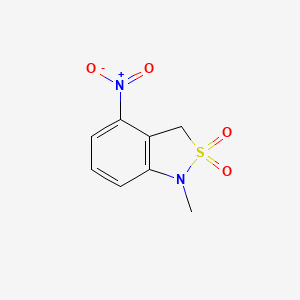
![6-Chloro-2-cyclopropyl-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B13033331.png)
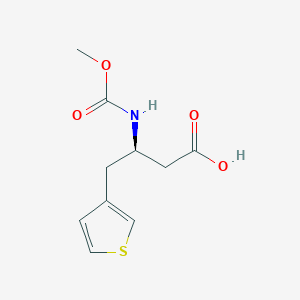
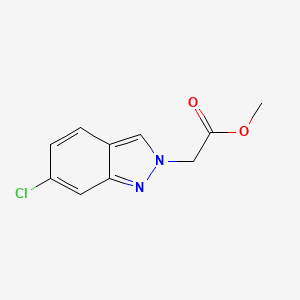
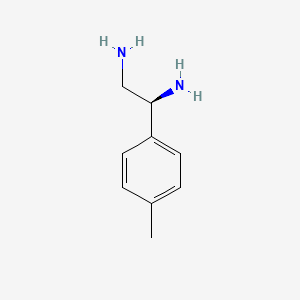
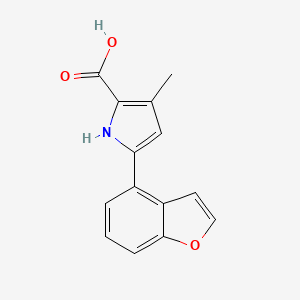
![1-[3-Fluoro-4-(trifluoromethoxy)phenyl]prop-2-enylamine](/img/structure/B13033362.png)
![7-Bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B13033363.png)
